(-)-beta-Copaene

Vue d'ensemble

Description

(-)-beta-Copaene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils, particularly in the oils of copaiba balsam, black pepper, and other plants. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries. The compound has also attracted attention due to its potential biological activities and applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Copaene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The cyclization process typically involves the use of acid catalysts under controlled temperature and pressure conditions to facilitate the formation of the desired sesquiterpene structure.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as essential oils. The extraction process may include steam distillation, solvent extraction, and chromatographic techniques to isolate and purify the compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to produce this compound in a more sustainable and cost-effective manner.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-beta-Copaene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxygenated derivatives, such as alcohols, ketones, and epoxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogenation using catalysts like palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions can introduce functional groups into the this compound molecule. Halogenation using halogens like chlorine or bromine is an example.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

Substitution: Halogens (Cl2, Br2)

Major Products Formed:

Oxidation: Formation of alcohols, ketones, and epoxides

Reduction: Formation of more saturated hydrocarbons

Substitution: Formation of halogenated derivatives

Applications De Recherche Scientifique

Chemical Synthesis

(-)-beta-Copaene serves as a valuable starting material for synthesizing complex organic molecules. Its unique structure allows it to be utilized in the development of new chemical entities. The compound can undergo various chemical reactions, including:

- Oxidation: Converts this compound into oxygenated derivatives such as alcohols and ketones using agents like potassium permanganate.

- Reduction: Saturates the compound into hydrocarbons through hydrogenation with catalysts like palladium on carbon.

- Substitution: Introduces functional groups via electrophilic substitution reactions, such as halogenation with chlorine or bromine.

Biological Research

In biological contexts, this compound is studied for its potential antimicrobial, anti-inflammatory, and antioxidant properties. It has shown promise in various assays aimed at evaluating its effects on biological systems:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing natural preservatives or therapeutic agents.

- Anti-inflammatory Effects: The compound may modulate signaling pathways related to inflammation, potentially inhibiting pro-inflammatory enzymes and reducing reactive oxygen species production .

- Antioxidant Properties: Studies have demonstrated that this compound can enhance the antioxidant capacity in human lymphocyte cultures, suggesting its role in protecting cells from oxidative stress .

Medicinal Applications

The potential medicinal applications of this compound are being actively researched:

- Cytotoxic Effects on Cancer Cells: Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, positioning it as a candidate for anticancer drug development .

- Non-genotoxic Properties: Investigations have shown that this compound does not exhibit genotoxicity while enhancing antioxidant levels in treated lymphocytes, further supporting its safety profile for therapeutic use .

Industrial Applications

In industrial contexts, this compound is utilized primarily in the fragrance and flavor sectors:

- Fragrance Industry: Due to its pleasant woody and spicy aroma, this compound is incorporated into perfumes and colognes.

- Flavoring Agents: The compound is also used in food products to impart desirable flavors.

- Cosmetic Products: Its unique scent and potential skin benefits make it a popular ingredient in personal care formulations.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mécanisme D'action

The mechanism of action of (-)-beta-Copaene involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, this compound may inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby exerting anti-inflammatory and antioxidant effects.

Comparaison Avec Des Composés Similaires

alpha-Copaene: Another sesquiterpene with a similar structure but different stereochemistry.

beta-Caryophyllene: A sesquiterpene with a similar woody aroma and biological activities.

alpha-Humulene: A sesquiterpene with anti-inflammatory and anticancer properties.

Uniqueness: (-)-beta-Copaene is unique due to its specific stereochemistry, which influences its aroma and biological activities. Its distinct woody and spicy scent sets it apart from other sesquiterpenes, making it a valuable component in the fragrance industry. Additionally, its potential therapeutic properties, such as anticancer and anti-inflammatory effects, highlight its significance in scientific research and drug development.

Activité Biologique

(-)-Beta-Copaene is a tricyclic sesquiterpene predominantly found in various essential oils, particularly those derived from the Copaifera species. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by detailed research findings and case studies.

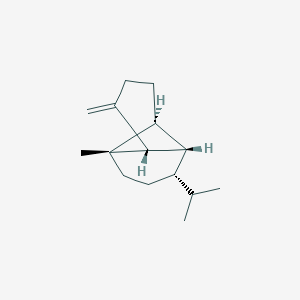

Chemical Structure and Properties

This compound has a complex chemical structure characterized by its sesquiterpene framework. Its molecular formula is , and it is known for its hydrophobic properties, which influence its interaction with biological systems.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study conducted on human lymphocyte cultures revealed that at concentrations of 50 and 100 mg/L, this compound significantly increased the total antioxidant capacity (TAC) without inducing genotoxic effects .

Table 1: Effects of this compound on Total Antioxidant Capacity

| Concentration (mg/L) | TAC Increase (%) |

|---|---|

| 0 | 0 |

| 50 | Significant |

| 100 | Significant |

| 200 | Not significant |

| 400 | Not significant |

2. Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound were assessed using MTT and lactate dehydrogenase (LDH) assays. At high concentrations (200 and 400 mg/L), the compound significantly reduced cell viability in human lymphocytes, indicating cytotoxic activity . However, it was found to be non-genotoxic, as it did not increase the frequency of micronuclei or sister chromatid exchanges compared to control groups .

Table 2: Cytotoxic Effects of this compound

| Concentration (mg/L) | Cell Viability (%) | Genotoxicity (MN Frequency) |

|---|---|---|

| 0 | 100 | Baseline |

| 50 | >90 | Not significant |

| 100 | >80 | Not significant |

| 200 | <50 | Not significant |

| 400 | <20 | Not significant |

3. Anti-inflammatory Properties

This compound has been linked to anti-inflammatory effects, particularly through its action on various signaling pathways involved in inflammation. Studies indicate that copaiba oleoresins containing this compound can inhibit nitric oxide (NO) production in macrophages and reduce edema in animal models .

Case Study: Anti-Inflammatory Effects in Animal Models

A study evaluating the anti-inflammatory activity of copaiba oleoresin showed that at low concentrations (5 µg/mL), it effectively inhibited NO production in murine macrophages. The oleoresin's efficacy varied with different Copaifera species, highlighting the importance of specific chemical constituents like this compound .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The increase in TAC suggests that this compound may scavenge free radicals or enhance endogenous antioxidant defenses .

- Cytotoxic Mechanism : The observed cytotoxicity may be attributed to membrane damage at higher concentrations, leading to cell death .

- Anti-inflammatory Mechanism : Inhibition of NO production indicates a potential blockade of inflammatory pathways, possibly through modulation of cytokine release .

Propriétés

IUPAC Name |

(1R,2S,6S,7S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVZPMJSRSWJHQ-BTFPBAQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C2C(=C)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@@H]3[C@H]1[C@H]2C(=C)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037116 | |

| Record name | rel-(1R,2S,6S,7S,8S)-1-Methyl-3-methylene-8-(1-methylethyl)tricyclo[4.4.0.02,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317819-78-6, 18252-44-3 | |

| Record name | beta-Copaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317819786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,2S,6S,7S,8S)-1-Methyl-3-methylene-8-(1-methylethyl)tricyclo[4.4.0.02,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-COPAENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX76373XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.